molecular formula C20H23NO3 B4409767 1-[2-(2-methoxyphenoxy)benzoyl]azepane

1-[2-(2-methoxyphenoxy)benzoyl]azepane

Cat. No.: B4409767
M. Wt: 325.4 g/mol
InChI Key: MOFSZAJGITVANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-Methoxyphenoxy)benzoyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a benzoyl group substituted at the ortho position by a 2-methoxyphenoxy moiety.

Properties

IUPAC Name

azepan-1-yl-[2-(2-methoxyphenoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-23-18-12-6-7-13-19(18)24-17-11-5-4-10-16(17)20(22)21-14-8-2-3-9-15-21/h4-7,10-13H,2-3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFSZAJGITVANZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC=C2C(=O)N3CCCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • 2-Methoxyphenoxy (Target Compound): The methoxy group is electron-donating, increasing electron density on the aromatic ring. This may enhance binding to receptors requiring π-π stacking or hydrogen bonding (e.g., serotonin receptors) .
  • Methylthio () : The methylthio group (-SMe) increases lipophilicity and may improve metabolic stability compared to methoxy, but its larger size introduces steric hindrance .
  • Trifluoromethyl () : The para-CF₃ group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This can enhance interactions with electron-rich enzyme active sites (e.g., kinases) .

Ring Size and Flexibility

  • Azepane vs. Piperidine/Diazepane : The seven-membered azepane ring in the target compound offers greater conformational flexibility than six-membered piperidine or diazepane analogs (). This flexibility may improve binding to structurally diverse targets like ion channels .

Functional Group Diversity

  • Sulfonyl vs. Benzoyl ( vs. Target) : Sulfonyl groups (e.g., in 1-[(3-nitrophenyl)sulfonyl]azepane) introduce polarity and enable bioreduction pathways, generating reactive intermediates for cytotoxicity. In contrast, the benzoyl group in the target compound provides a planar aromatic system for stacking interactions .
  • Thian-4-yl (): The sulfur-containing thian group in diazepane derivatives modulates electron distribution and may enhance blood-brain barrier penetration compared to non-sulfur analogs .

Antimicrobial and Anticancer Activity

  • Methylthio and nitro-substituted azepanes () exhibit antimicrobial properties via disruption of bacterial membranes or DNA intercalation. The target compound’s methoxy group may offer similar efficacy with reduced toxicity .
  • Diazepane derivatives with thian groups () show anticancer activity, likely through apoptosis induction. The target compound’s rigid benzoyl core may enhance tumor-cell targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-methoxyphenoxy)benzoyl]azepane
Reactant of Route 2
Reactant of Route 2
1-[2-(2-methoxyphenoxy)benzoyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.